1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine

Lipophilicity Membrane permeability CNS drug design

1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1882014-61-0) is a 1,4-disubstituted 1H-1,2,3-triazole building block with a primary amine at C4 and a (1-ethylcyclobutyl)methyl substituent at N1. The compound has molecular formula C₉H₁₆N₄, molecular weight 180.25 g/mol, topological polar surface area (TPSA) 56.73 Ų, computed XLogP3 of 1.3–1.44, and three rotatable bonds.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13073891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1(CCC1)CN2C=C(N=N2)N
InChIInChI=1S/C9H16N4/c1-2-9(4-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3
InChIKeyBSHZEPSTGHRZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine: Procurement-Relevant Structural and Physicochemical Profile


1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1882014-61-0) is a 1,4-disubstituted 1H-1,2,3-triazole building block with a primary amine at C4 and a (1-ethylcyclobutyl)methyl substituent at N1 . The compound has molecular formula C₉H₁₆N₄, molecular weight 180.25 g/mol, topological polar surface area (TPSA) 56.73 Ų, computed XLogP3 of 1.3–1.44, and three rotatable bonds [1]. It belongs to the 1,2,3-triazol-4-amine subclass, a privileged scaffold in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and synthetic modularity via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The ethylcyclobutylmethyl group introduces a conformationally restricted, lipophilic cycloalkyl moiety with a quaternary carbon center, features that differentiate it from simpler N1-substituted triazol-4-amine analogs .

Why 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Replaced by Generic In-Class Triazol-4-amines


The 1,2,3-triazol-4-amine scaffold is shared across hundreds of commercially available building blocks, yet the N1 substituent decisively governs lipophilicity, conformational behavior, and steric presentation—parameters that directly control target binding, pharmacokinetics, and downstream synthetic utility [1]. Replacing the (1-ethylcyclobutyl)methyl group with a simpler N1-ethyl or N1-cycloalkyl substituent alters LogP by up to 1.3 log units and removes the quaternary carbon stereoelectronic environment, which can abolish key hydrophobic contacts or change the trajectory of the pendant amine in derived ligands . Even the isomeric 1-(cyclohexylmethyl) analog, despite an identical LogP, differs in ring size, conformational envelope, and rotatable bond count, leading to divergent shape complementarity in protein binding sites . For programs where cyclobutane ring-strain energy or the ethyl substituent's steric footprint is a critical design element, generic substitution would invalidate structure–activity relationships built around this specific N1 motif [1].

Quantitative Differentiation Evidence: 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine Versus Closest Analogs


Lipophilicity (LogP) Advantage Over Direct Cyclobutyl, Cyclopropylmethyl, and Ethyl Analogs

The target compound exhibits a computed LogP of 1.44 (leyan) / XLogP3 1.3 (PubChem), which is substantially higher than the directly attached 1-cyclobutyl analog (LogP 0.59), the cyclopropylmethyl analog (LogP 0.27), and the simple 1-ethyl analog (LogP 0.14–0.46) . The (1-ethylcyclobutyl)methyl group thus confers a lipophilicity increase of 0.85–1.17 log units over smaller cycloalkyl and alkyl comparators, while matching the lipophilicity of the bulkier cyclohexylmethyl analog (LogP 1.44) [1].

Lipophilicity Membrane permeability CNS drug design Physicochemical profiling

Conformational Flexibility: Increased Rotatable Bond Count Versus All Common Cycloalkylmethyl Analogs

The target compound possesses three rotatable bonds—the N1–CH₂–cyclobutyl bond, the cyclobutyl–CH₂CH₃ bond, and the C4–NH₂ bond—whereas the directly attached 1-cyclobutyl analog has only one, the 1-cyclohexylmethyl and 1-cyclopropylmethyl analogs each have two, and the 1-ethyl analog has one . This additional rotational degree of freedom arises from the ethyl substituent on the cyclobutyl quaternary carbon, which is absent in all listed comparators .

Conformational flexibility Rotatable bonds Ligand efficiency Molecular recognition

Cyclobutane Ring-Strain and Quaternary Carbon: A Distinctive Three-Dimensional Pharmacophoric Element

The (1-ethylcyclobutyl)methyl group embeds a cyclobutane ring with approximately 26.5 kcal/mol ring-strain energy, a feature absent in the cyclohexylmethyl (strain-free chair conformation) and simple alkyl analogs [1]. Cyclobutane-containing triazole derivatives have demonstrated measurable in vitro biological activities: Koparir and coworkers reported that cyclobutane-bearing 1,2,4-triazole derivatives (compounds 5c–e) displayed antioxidant activity comparable to BHT standard and statistically significant anticancer effects against HT29 human colon adenocarcinoma cells (MIC range 15.625–>125 µM across the series) [1][2]. While the target compound is a 1,2,3-triazole regioisomer and a primary amine building block rather than a fully elaborated drug-like molecule, the cyclobutane motif it introduces is validated as a productive pharmacophoric element in bioactive triazole series [1].

Cyclobutane ring strain 3D pharmacophore sp³-enriched scaffolds Fragment-based drug discovery

Differentiated Physicochemical Profile for Fragment-Based and CNS-Oriented Library Design

The target compound presents a fragment-like profile (MW 180.25, TPSA 56.73 Ų, HBD 1, HBA 3, LogP 1.44) that places it within favorable CNS MPO and rule-of-three parameter space [1]. Compared to the 1-cyclobutyl analog (MW 138.17, LogP 0.59), the target offers higher lipophilicity without exceeding MW 200, a rare combination among commercially available 1,2,3-triazol-4-amine building blocks . The 1-cyclohexylmethyl analog, while isomeric (MW 180.25, LogP 1.44), has a larger ring volume and different shape, which may lead to divergent ligand efficiency and binding pose outcomes in protein targets with sterically constrained pockets . The target compound's primary amine also serves as a versatile synthetic handle for amide coupling, reductive amination, or urea formation, enabling rapid library expansion [1].

Fragment-based drug discovery CNS MPO score Lead-like properties Library design

Highest-Value Application Scenarios for 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine Based on Differentiated Evidence


CNS-Targeted Fragment Library Expansion Requiring Intermediate Lipophilicity with sp³ Character

Fragment-based drug discovery programs targeting CNS proteins (e.g., GPCRs, ion channels, sigma receptors) benefit from fragments with LogP between 1.0 and 2.0 to balance passive blood–brain barrier permeability with aqueous solubility [1]. The target compound, with LogP 1.44 and TPSA 56.73 Ų, occupies this window while its cyclobutane ring provides sp³-enriched three-dimensionality (Fsp³ ≈ 0.56) that is often lacking in planar heteroaromatic fragments [1][2]. The primary amine permits rapid derivatization into amides, sulfonamides, or secondary amines via parallel synthesis, enabling efficient SAR exploration around the ethylcyclobutyl motif [3]. The cyclobutane-containing triazole class has demonstrated biological precedent in anticancer and antioxidant assays, supporting the use of this scaffold as a productive fragment start point [2].

Covalent Inhibitor and Targeted Protein Degradation (PROTAC) Linker Design

The combination of a primary aryl-amine (C4–NH₂) and a conformationally restricted, lipophilic ethylcyclobutylmethyl group makes this compound a useful intermediate for designing covalent inhibitors or PROTAC linkers where precise exit vector geometry is critical [1]. The three rotatable bonds provide controlled flexibility, while the cyclobutane ring imposes a defined kink angle that differs from linear alkyl or cyclohexyl linkers [1][3]. The amine can be elaborated to install electrophilic warheads (acrylamides, chloroacetamides) or to couple with E3 ligase ligands via amide bond formation, while the triazole core contributes metabolic stability and potential hydrogen-bonding interactions [3].

Structure–Activity Relationship Studies on Sigma Receptor and Kinase Targets

Patent literature (EP2752411, WO2008055933) has established 1,2,3-triazol-4-amine derivatives as privileged ligands for sigma receptors, with the N1 substituent being a critical determinant of affinity and selectivity [1]. The ethylcyclobutylmethyl group offers a sterically demanding, lipophilic N1 substituent that is structurally distinct from the aryl-alkyl and linear alkyl substituents commonly exemplified in the sigma patent series [1]. For medicinal chemistry teams exploring under-represented chemical space in sigma-1/sigma-2 or kinase ATP-site ligands, procurement of this building block enables access to a substituent topology not available from generic commercial catalogs, potentially unlocking novel IP and selectivity profiles [1][2].

Agrochemical Lead Generation: Fungicide and Herbicide Scaffold Exploration

Triazole derivatives are a cornerstone of agrochemical fungicide pharmacophores (e.g., the triazole class of ergosterol biosynthesis inhibitors), and cyclobutane-containing analogs have shown antimicrobial activities in the MIC range of 15.625–>125 µM against S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans [1][2]. The target compound, as an underexplored 1,2,3-triazol-4-amine variant with a unique N1-ethylcyclobutylmethyl substitution, represents a differentiated starting scaffold for agrochemical discovery programs seeking to overcome resistance to existing 1,2,4-triazole fungicides by varying the heterocycle regioisomer and the lipophilic appendage simultaneously [1][2].

Quote Request

Request a Quote for 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.